molecular formula C24H22FNO3 B2448096 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-fluorophenyl)benzamide CAS No. 941943-98-2

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-fluorophenyl)benzamide

Cat. No. B2448096
CAS RN: 941943-98-2
M. Wt: 391.442
InChI Key: DYIPMIWKJMSOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-fluorophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "Compound X" and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of Compound X involves the inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting the COX-2 enzyme, Compound X reduces inflammation and pain. Additionally, Compound X has been found to induce apoptosis in cancer cells, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Compound X has been found to have significant anti-inflammatory and analgesic effects, reducing pain and inflammation. Additionally, it has been found to induce apoptosis in cancer cells, leading to the death of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using Compound X in lab experiments include its significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, its anti-cancer properties make it a potential candidate for the treatment of cancer. However, the limitations of using Compound X in lab experiments include the potential for toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

For the study of Compound X include further studies to determine its safety and efficacy in the treatment of chronic pain, inflammation, and cancer. Additionally, studies could be conducted to determine the potential for Compound X to be used in combination with other drugs to enhance its therapeutic effects. Finally, studies could be conducted to determine the potential for Compound X to be used in the treatment of other diseases and conditions.

Synthesis Methods

The synthesis of Compound X involves several steps. The first step involves the reaction of 2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde with para-fluoroaniline to form 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-fluorophenyl)benzamide. This intermediate compound is then reacted with para-nitrophenyl chloroformate to form Compound X.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in the field of medicine. It has been found to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, Compound X has been found to have anti-cancer properties, making it a potential candidate for the treatment of cancer.

properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO3/c1-24(2)14-18-5-3-8-21(22(18)29-24)28-15-16-9-11-17(12-10-16)23(27)26-20-7-4-6-19(25)13-20/h3-13H,14-15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIPMIWKJMSOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-fluorophenyl)benzamide

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